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Compound of Interest

Compound Name: Noribogaine hydrochloride

Cat. No.: B15584077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
12-Hydroxyibogamine, also known as noribogaine, is the primary psychoactive metabolite of

the indole alkaloid ibogaine.[1] It is formed in the liver via O-demethylation of ibogaine, a

process primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] As the principal

active metabolite, 12-hydroxyibogamine is thought to be significantly involved in the anti-

addictive effects attributed to ibogaine.[1] This technical guide provides a comprehensive

overview of the chemical and pharmacological properties of 12-hydroxyibogamine, with a focus

on data relevant to research and drug development.

Chemical and Physical Properties
12-Hydroxyibogamine is an organic heteropentacyclic compound, functionally related to

ibogaine.[1] It is classified as a monoterpenoid indole alkaloid, a tertiary amino compound, and

a secondary amino compound.[1] While experimental data for some physical properties are not

readily available in the literature, a summary of its known chemical and physical characteristics

is presented in Table 1.

Table 1: Chemical and Physical Properties of 12-Hydroxyibogamine
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Property Value Source(s)

Molecular Formula C₁₉H₂₄N₂O [1]

Molecular Weight 296.4 g/mol [1]

Exact Mass 296.188863393 Da [1]

XLogP3 3.6 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 1 [1]

Topological Polar Surface Area 39.3 Å² [1]

Complexity 441 [1]

Physical State Crystalline solid [4]

Solubility
Soluble in methanol. Sparingly

soluble in aqueous solutions.
[4][5]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Pharmacological Profile
Receptor Binding Affinity
12-Hydroxyibogamine exhibits a complex receptor binding profile, interacting with several key

targets in the central nervous system. It generally shows a higher affinity for opioid receptors

compared to its parent compound, ibogaine.[6] A summary of its binding affinities for various

receptors and transporters is provided in Table 2.

Table 2: Receptor and Transporter Binding Affinities of 12-Hydroxyibogamine
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Target Radioligand Ki (μM) Source(s)

Kappa-Opioid

Receptor
[³H]U-69,593 0.96 ± 0.08 [6]

Mu-Opioid Receptor 2.66 ± 0.62 [6]

Delta-Opioid Receptor 24.72 ± 2.26 [6]

Serotonin Transporter

(5-HTT)
[³H]Paroxetine

Higher potency than

ibogaine
[1]

NMDA Receptor

Complex
[³H]MK-801

Lower affinity than

ibogaine
[1][2]

Vesicular Monoamine

Transporter

Equipotent with

ibogaine
[1]

Dopamine Transporter
Equipotent with

ibogaine
[1]

Sigma σ₂ Receptor No significant binding

Signaling Pathways
A significant aspect of 12-hydroxyibogamine's pharmacology is its biased agonism at the

kappa-opioid receptor (KOR). It preferentially activates the G-protein signaling pathway, which

is associated with therapeutic effects like analgesia, while only weakly recruiting the β-arrestin

pathway, which is linked to adverse effects such as dysphoria.
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G-protein biased agonism of 12-hydroxyibogamine at the kappa-opioid receptor.

Pharmacokinetics and Metabolism
12-Hydroxyibogamine is the primary and long-lived metabolite of ibogaine.[1] It is highly

lipophilic and readily crosses the blood-brain barrier. In humans, it has a long elimination half-

life of 28-49 hours in healthy volunteers.[7] Peak plasma concentrations of 12-

hydroxyibogamine can surpass those of its parent compound and it persists in the bloodstream

for an extended period.[3]

Toxicology and Safety Profile
Preclinical and clinical studies have provided insights into the safety profile of 12-

hydroxyibogamine. In human trials, single oral doses were generally well-tolerated.[7] The most

frequently reported adverse events include mild, transient visual disturbances (such as

changes in light perception), headache, and nausea.[8][9] A dose-dependent increase in the

QTc interval has been observed, indicating a potential for cardiac effects, which necessitates

careful monitoring in clinical settings.[8][9] Notably, 12-hydroxyibogamine is a known inhibitor of

the hERG potassium channel, which is a likely mechanism for the observed QT prolongation.

[10][11]

Experimental Protocols
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Synthesis of 12-Hydroxyibogamine via O-Demethylation
of Ibogaine
This protocol describes a general method for the O-demethylation of ibogaine using boron

tribromide (BBr₃).

Start: Ibogaine in dry DCM

Cool to 0°C under N₂

Add BBr₃ solution dropwise

Warm to room temperature and stir overnight

Quench reaction (e.g., with methanol)

Concentrate under reduced pressure

Purify by column chromatography

End: 12-Hydroxyibogamine
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Workflow for the synthesis of 12-hydroxyibogamine.

Materials:

Ibogaine

Boron tribromide (BBr₃) solution (e.g., 1M in dichloromethane)

Anhydrous dichloromethane (DCM)

Methanol

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Appropriate solvent system for chromatography (e.g., DCM/methanol gradient)

Procedure:

Dissolve ibogaine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

Cool the solution to 0°C in an ice bath.

Slowly add the BBr₃ solution dropwise to the stirred solution.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of

methanol.

Remove the solvent under reduced pressure.
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Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable solvent

gradient to yield 12-hydroxyibogamine.

Kappa-Opioid Receptor Competition Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity

of 12-hydroxyibogamine for the kappa-opioid receptor.
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Start: Prepare reagents and cell membranes

Incubate membranes with [³H]U-69,593
and varying concentrations of 12-hydroxyibogamine

Equilibrate at room temperature

Terminate reaction by rapid filtration

Wash filters to remove unbound radioligand

Add scintillation cocktail and count radioactivity

Analyze data to determine IC₅₀ and Ki

End: Binding affinity determined

Click to download full resolution via product page

Workflow for the kappa-opioid receptor competition binding assay.

Materials:
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Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO-K1 cells)

[³H]U-69,593 (radioligand)

12-Hydroxyibogamine (test compound)

Unlabeled U-69,593 (for determining non-specific binding)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Wash buffer (ice-cold assay buffer)

Glass fiber filters

Scintillation cocktail

96-well plates

Cell harvester

Scintillation counter

Procedure:

Prepare serial dilutions of 12-hydroxyibogamine in assay buffer.

In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]U-69,593,

and varying concentrations of 12-hydroxyibogamine.

For total binding, omit the test compound. For non-specific binding, add a high concentration

of unlabeled U-69,593.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90

minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Calculate the specific binding and plot the percentage of specific binding against the

concentration of 12-hydroxyibogamine to determine the IC₅₀ value. Calculate the Ki value

using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Serotonin
Measurement
This protocol describes a method for measuring changes in extracellular serotonin levels in the

rat nucleus accumbens following the administration of 12-hydroxyibogamine.[8]
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Start: Stereotaxic surgery to implant guide cannula

Allow rat to recover from surgery

Insert microdialysis probe and begin perfusion with aCSF

Collect baseline dialysate samples

Administer 12-hydroxyibogamine (e.g., i.p.)

Collect post-administration dialysate samples

Analyze serotonin content in samples via HPLC-ECD

Analyze data to determine changes in extracellular serotonin

End: Serotonin levels quantified

Click to download full resolution via product page

Workflow for in vivo microdialysis of serotonin.
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Materials:

Adult male Sprague-Dawley rats

Stereotaxic apparatus

Guide cannula and microdialysis probes

Artificial cerebrospinal fluid (aCSF) for perfusion

12-Hydroxyibogamine solution for injection

Syringe pump

Fraction collector

HPLC system with electrochemical detection (ECD)

Procedure:

Anesthetize the rat and place it in a stereotaxic frame.

Surgically implant a guide cannula targeting the nucleus accumbens.

Allow the animal to recover for several days.

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every

20 minutes).

Administer a dose of 12-hydroxyibogamine (e.g., intraperitoneally).

Continue to collect dialysate samples for several hours post-administration.

Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
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Express the post-administration serotonin levels as a percentage of the baseline levels to

determine the effect of 12-hydroxyibogamine.

Conclusion
12-Hydroxyibogamine is a pharmacologically complex molecule with a distinct profile from its

parent compound, ibogaine. Its biased agonism at the kappa-opioid receptor and its potent

activity as a serotonin reuptake inhibitor are key features that likely contribute to its therapeutic

potential. The long half-life and significant brain penetration of 12-hydroxyibogamine are

important pharmacokinetic considerations. While generally well-tolerated in clinical settings at

lower doses, the potential for QT prolongation warrants careful cardiac monitoring. This

technical guide provides a foundational understanding of the chemical properties of 12-

hydroxyibogamine to support further research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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